Triiodomesitylene
Description
Significance of Highly Halogenated Aromatics in Chemical Sciences
Highly halogenated aromatic compounds, particularly those bearing multiple iodine atoms, are indispensable in modern chemical sciences. Their importance is underscored by several key aspects:
Synthetic Versatility: Iodoarenes are highly prized intermediates in organic synthesis, most notably for their participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for constructing complex carbon-carbon bonds, enabling the synthesis of pharmaceuticals, advanced materials, and fine chemicals olemiss.edu.
Halogen Bonding: The presence of iodine atoms on an aromatic ring facilitates halogen bonding , a non-covalent intermolecular interaction where the halogen atom acts as an electrophilic Lewis acid. This interaction, comparable in strength to hydrogen bonding, is increasingly exploited in supramolecular chemistry for crystal engineering, directing self-assembly, and designing functional materials with specific architectures and properties acs.orgresearchgate.nettandfonline.comacs.orgresearchgate.net. Polyiodinated aromatics, with their polarized C-I bonds, are particularly effective participants in these interactions.
Materials Science Applications: The rigid, often symmetrical structures of polyiodinated aromatics, combined with their potential for directed assembly through halogen bonding, make them attractive candidates for developing advanced materials. Their electronic properties and ability to form ordered structures are relevant for applications in organic electronics and porous materials imperial.ac.ukmtu.educorning.com.
Hypervalent Iodine Chemistry: Many polyiodinated aromatic compounds serve as precursors for hypervalent iodine reagents. These reagents have gained prominence as versatile, efficient, and often more environmentally benign alternatives to traditional heavy metal oxidants in a wide array of synthetic transformations nih.govuab.catmdpi.com.
Historical Context of Triiodomesitylene within Polyiodinated Mesitylene (B46885) Derivatives
Mesitylene (1,3,5-trimethylbenzene) and its halogenated derivatives have been subjects of chemical investigation for many years. The synthesis of polyiodinated mesitylenes, including this compound, has historically been achieved through electrophilic aromatic substitution reactions, often starting from mesitylene itself chemsrc.comnottingham.ac.uk.
Early studies on trihalomesitylenes, such as this compound, tribromomesitylene, and trichloromesitylene, focused on their solid-state structures and intermolecular interactions. X-ray crystallography revealed that these compounds tend to form layered structures driven by halogen-halogen interactions, particularly the X3 halogen-bonding motif acs.orgrsc.org. Comparative analyses of their melting points and thermal expansion behaviors have also been conducted, revealing interesting anomalies that are attributed to the varying strengths of interhalogen interactions rsc.org. Furthermore, this compound has been utilized in organometallic chemistry, notably in reactions with palladium complexes to form various mononuclear and dinuclear palladium species, shedding light on the reactivity of aryl-iodine bonds in coordination chemistry acs.orgacs.orgcore.ac.uk.
Scope and Research Trajectories for this compound
The current research landscape for this compound is dynamic, with investigations spanning several key areas:
Supramolecular Chemistry and Crystal Engineering: A primary focus is the exploration of this compound's capacity to form X3 halogen-bonding motifs . These motifs, where three iodine atoms engage in directional intermolecular interactions, are crucial for creating ordered crystalline structures and supramolecular assemblies acs.orgtandfonline.comacs.org. Research also investigates the cooperativity of these halogen bonds and how confinement, such as on two-dimensional surfaces, can influence their packing behavior compared to bulk materials tandfonline.comacs.org.
Organic Synthesis and Catalysis: this compound serves as a valuable synthon in organic synthesis, particularly as a precursor in Suzuki coupling reactions . It is frequently employed to construct complex organic frameworks, including linkers for porous organic cages and advanced molecular architectures mdpi.comrsc.orgresearchgate.net. Its role in forming organometallic complexes also positions it as a substrate for catalytic transformations and as a component in the synthesis of metallo-organic frameworks acs.orgacs.orgcore.ac.uk.
Materials Science: The inherent symmetry and the potential for directed self-assembly via halogen bonding make this compound a promising building block for novel materials. Researchers are exploring its incorporation into functional materials with tailored electronic or structural properties, contributing to advancements in materials science imperial.ac.ukmtu.educorning.com.
Computational and Spectroscopic Studies: Theoretical investigations, employing methods such as Density Functional Theory (DFT) and single-crystal neutron diffraction, are crucial for understanding this compound's molecular conformation, electron distribution, and the nature of its intermolecular interactions acs.orgaphrc.orgschrodinger.com. Spectroscopic studies, including analyses of vibrational spectra using both experimental and computational approaches, provide insights into its molecular dynamics and how its environment influences its properties nottingham.ac.ukaphrc.orghal.scienceresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-triiodo-2,4,6-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJKZVRNPVQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)I)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348340 | |
| Record name | Triiodomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19025-36-6 | |
| Record name | Triiodomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Triiodomesitylene and Its Derivatives
Advanced Strategies for Direct Iodination of Mesitylene (B46885) and Related Arenes
Direct iodination of aromatic rings, particularly activated ones like mesitylene (1,3,5-trimethylbenzene), is a foundational step. While mesitylene is highly reactive towards electrophilic aromatic substitution, achieving tri-iodination requires specific conditions or reagents.
Electrophilic aromatic substitution is the primary pathway for introducing iodine onto aromatic rings. Molecular iodine (I₂) itself is a weak electrophile, often requiring activating agents or catalysts to achieve efficient iodination. Methods utilizing iodine in combination with oxidizing agents or Lewis acids are common. For instance, iodine in the presence of silver sulfate (B86663) in dichloromethane (B109758) has been shown to effectively iodinate activated benzenes like mesitylene, yielding the iodinated product in high yield (91%) with a short reaction time of 18 minutes mdma.ch. This method allows for di- or tri-iodination by adjusting the stoichiometry of the iodinating reagent mdma.ch. Other systems, such as iodine with hydrogen peroxide supported on polyvinylpyrrolidone (B124986) (PVP-H₂O₂), or iodine with trichloroisocyanuric acid and wet silica, have also been employed for direct iodination under milder conditions researchgate.netscielo.br.
Hypervalent iodine reagents, particularly iodine(III) compounds, play a significant role in modern organic synthesis due to their versatility and often milder reaction conditions compared to traditional methods acs.orgnih.govresearchgate.net. These reagents can act as oxidants, halogenating agents, and catalysts. For the synthesis of iodinated aromatics, hypervalent iodine compounds can facilitate iodination reactions. For example, a combination of tetrabutylammonium (B224687) iodide (TBAI) and (diacetoxyiodo)benzene (B116549) (PIDA) can be used for monoiodination, while a KI/PIDA system leads to di-iodination. A one-pot combination of these systems can efficiently provide tri-iodination products acs.org. While direct synthesis of triiodomesitylene specifically using hypervalent iodine reagents isn't extensively detailed in the provided snippets, their general utility in halogenation suggests potential application. For instance, hypervalent iodine reagents are known to promote oxidative functionalizations, including halogenations acs.orgnih.govresearchgate.net.
Once iodinated mesitylene derivatives are obtained, they serve as valuable substrates for various metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that couples organoboron compounds with organohalides, typically catalyzed by palladium complexes acs.org. This compound has been utilized as a starting material in Suzuki coupling reactions to synthesize complex organic frameworks. For example, the synthesis of tritopic linkers with a mesitylene core involved Suzuki coupling between this compound and 4-cyanophenylboronic acid, yielding tris(cyano) derivative 2 in 70% isolated yield mdpi.comresearchgate.net. Another application involved the Suzuki coupling of 1,3,5-triiodomesitylene with 2,4-dimethoxyphenylboronic acid to form a precursor for molecular cages, achieving a 64% yield rsc.org. These reactions typically employ palladium catalysts such as XPhosPd G4 or Pd₂(dba)₃ with bases like potassium carbonate or KOH acs.orgmdpi.comrsc.org.
The Sonogashira coupling reaction is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a carbon-carbon triple bond wikipedia.orgpearson.compsu.edu. This compound has been employed as an aryl halide in Sonogashira coupling reactions for the synthesis of functionalized mesitylene derivatives. For instance, the synthesis of nitrile 4 involved a Sonogashira coupling between this compound and 4-cyanophenylacetylene, yielding the product in 60% yield when performed in neat triethylamine (B128534) as solvent and base, without a copper co-catalyst to avoid Glaser coupling mdpi.comresearchgate.net. Palladium catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ in combination with CuI are commonly used, although copper-free and ligand-free variations also exist wikipedia.orgpsu.edu.
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed coupling between an aryl or vinyl halide and an alkene, forming a substituted alkene nih.govlibretexts.org. This compound can serve as the aryl halide component in Heck coupling reactions. For example, a Heck reaction was employed using this compound and 4-cyanostyrene (B1585062) to synthesize functionalized mesitylene derivatives mdpi.comresearchgate.net. These reactions typically involve palladium catalysts such as Pd(OAc)₂ and a base like sodium acetate (B1210297) nih.govlibretexts.orgnih.gov.
Advanced Spectroscopic and Computational Characterization of Triiodomesitylene
Vibrational Spectroscopy Studies
The internal vibrations of triiodomesitylene have been comprehensively studied by combining experimental techniques with Density Functional Theory (DFT) calculations. researchgate.net These studies reveal intricate details about the molecule's conformation and the influence of its crystalline environment. researchgate.net
Fourier Transform Infrared (FT-IR) spectroscopy, which probes molecular vibrations that induce a change in the dipole moment, has been used to provide a detailed "fingerprint" of this compound. nih.govdocbrown.info Beyond simple identification, advanced FT-IR studies on this compound have focused on assigning specific absorption bands to the molecule's internal vibrations. researchgate.net Initial assignments were made at room temperature, where the molecule exhibits nearly D₃h symmetry due to the delocalization of methyl protons. researchgate.net However, low-temperature FT-IR spectra (below 10 K) reveal a more complex pattern. researchgate.net These low-temperature studies support theoretical calculations that predict a reduction in symmetry to Cₛ, leading to the splitting of vibrational modes that are degenerate in the higher symmetry conformation. researchgate.net The agreement between the calculated and experimental frequencies for skeletal vibrations is very good, generally better than 97%. researchgate.net
Raman spectroscopy, which detects molecular vibrations that cause a change in polarizability, serves as a complementary technique to FT-IR. Raman studies of this compound have been instrumental in understanding its molecular vibrations and the effects of its crystalline environment. researchgate.net At room temperature, the Raman spectrum is consistent with the near-D₃h symmetry of the molecule. researchgate.net However, as with FT-IR, spectra recorded at low temperatures (below 10 K) show a splitting of the E' and E'' vibrational modes by 2-12 cm⁻¹. researchgate.net This splitting confirms the reduction to Cₛ symmetry in the solid state at low temperatures. researchgate.net The combination of Raman, IR, and INS data, supported by DFT calculations, has allowed for the confident assignment of nearly all of the skeletal vibrations of this compound. researchgate.net
| Vibrational Mode Assignment for this compound (Cs Symmetry) | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | INS Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) |
| Skeletal Vibrations | Various observed | Various observed | Various observed | High agreement (>97%) |
| E' and E'' Mode Splitting | Confirmed at <10 K | Confirmed at <10 K (2-12 cm⁻¹ splits) | Confirmed at <10 K | Predicted |
| Methyl Group Vibrations | Broad features observed | Broad features observed | Splitting of degenerate modes confirmed | Overestimated by ~7% |
Note: This table summarizes findings from a combined spectroscopic and computational study. researchgate.net Specific frequency values for all modes are extensive and detailed in the source literature.
The interpretation of the complex vibrational spectra of this compound was aided by a comparative analysis with simpler, related molecules: 1,3,5-triiodobenzene (B10644) and 1,3,5-trimethylbenzene (mesitylene). researchgate.net This approach helped in making initial assignments of the vibrational modes at room temperature. researchgate.net By comparing the spectra, researchers could distinguish between the vibrations associated with the iodinated benzene (B151609) core and those originating from the methyl groups. researchgate.net This comparison was fundamental to building a reliable model for the more complex this compound system before refining the assignments with low-temperature data and advanced DFT calculations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure by probing the magnetic properties of atomic nuclei. While detailed experimental NMR spectra for this compound are not widely published, its high degree of symmetry allows for a clear prediction of its 1H and 13C NMR spectra. The existence of recorded 1H NMR data for this compound is noted in public chemical databases.
Due to the molecule's C₃ symmetry axis, all three methyl groups are chemically equivalent, as are all nine methyl protons. Similarly, the three iodine-substituted aromatic carbons are equivalent, and the three methyl-substituted aromatic carbons are also equivalent. This high symmetry greatly simplifies the expected spectra.
The 1H NMR spectrum is predicted to show a single sharp signal (a singlet) corresponding to the nine equivalent protons of the three methyl groups. For comparison, the parent compound 1,3,5-trimethylbenzene (mesitylene) shows two singlets: one for the nine methyl protons and one for the three aromatic protons. In this compound, the aromatic protons are replaced by iodine atoms.
The 13C NMR spectrum is expected to display only three distinct signals:
A signal for the three equivalent carbons of the methyl groups.
A signal for the three equivalent aromatic carbons bonded to the iodine atoms.
A signal for the three equivalent aromatic carbons bonded to the methyl groups.
| Predicted NMR Spectroscopic Data for this compound |
| 1H NMR |
| Predicted Signal |
| Assignment |
| 13C NMR |
| Predicted Signals |
| Assignment 1 |
| Assignment 2 |
| Assignment 3 |
Note: This table is predictive based on the molecule's high symmetry.
X-ray Diffraction and Crystal Structure Analysis
At 293 K, the structure of this compound (C₉H₉I₃) reveals significant distortion from an ideal D₆h benzene ring symmetry. The average endocyclic C-C-C angle facing the iodine atoms is 123.8°, while the angle facing the methyl groups is 116.2°. This distortion is caused by the steric and electronic effects of the bulky iodine and methyl substituents. The average intramolecular bond lengths were found to be 2.117 Å for C-I, 1.403 Å for aromatic C-C, and 1.506 Å for the bond between the aromatic ring and the methyl carbon (Cₐᵣ-Cₘₑ). At this temperature, no disorder was detected.
A study at 15 K using single-crystal neutron diffraction revealed that this compound crystallizes in the triclinic space group P-1. researchgate.net At this low temperature, the molecular conformation is confirmed to have Cₛ symmetry, not the higher C₃h symmetry. researchgate.net In the crystal, the molecules are stacked in an antiferroelectric manner. researchgate.net This change in conformation at low temperatures is consistent with the results from vibrational spectroscopy, which show the splitting of degenerate modes. researchgate.net
| Crystal Structure Data for this compound |
| Parameter |
| Formula |
| Structure at 293 K |
| Endocyclic Angle (at C-I) |
| Endocyclic Angle (at C-Me) |
| Average Cₐᵣ—I Bond Length |
| Average Cₐᵣ—Cₐᵣ Bond Length |
| Average Cₐᵣ—Cₘₑ Bond Length |
| Structure at 15 K |
| Crystal System |
| Space Group |
| Molecular Symmetry |
| Molecular Packing |
Single-Crystal X-ray Diffraction for Molecular Conformation and Packing
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise three-dimensional models of a molecule's structure within a crystal. ncl.ac.uknih.govfzu.cz This method allows for the detailed measurement of molecular geometry, including interatomic distances and bond angles, as well as understanding the supramolecular arrangement, or crystal packing. ncl.ac.uknumberanalytics.com For this compound (TIM), single-crystal diffraction studies have been instrumental in elucidating its specific conformational and packing characteristics.
Experimental analysis at 293 K reveals that this compound crystallizes in the triclinic space group P-1. researchgate.net The benzene ring in the molecule is significantly distorted from an ideal D6h symmetry. researchgate.net Specifically, the average endocyclic angles facing the bulky iodine atoms are widened to 123.8 (3)°, while the angles adjacent to the methyl groups are compressed to 116.2 (3)°. researchgate.net The molecules arrange themselves in stacks in an antiferroelectric manner along the oblique 'a' axis of the crystal. researchgate.netaip.org The angle between the normal to the molecular plane and the normal to the (100) crystal plane is 5.1°. researchgate.net
Further studies using single-crystal neutron diffraction at a very low temperature of 15 K provide even more detailed insight. researchgate.netresearchgate.netaip.org At this temperature, TIM also crystallizes in the triclinic space group P-1. researchgate.netresearchgate.net The data confirms the non-planar conformation of the methyl groups, where one C-H bond is nearly orthogonal to the aromatic ring plane—a conformation that is unstable in the gaseous state but is stabilized by intermolecular interactions within the crystal. aip.org This detailed structural information is crucial for understanding the molecule's physical and chemical properties in the solid state.
| Parameter | Value (at 293 K) | Source |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.netresearchgate.net |
| Average Endocyclic Angle (C-C-C at I) | 123.8 (3)° | researchgate.net |
| Average Endocyclic Angle (C-C-C at Me) | 116.2 (3)° | researchgate.net |
| Molecular Packing | Antiferroelectric stacks along 'a' axis | researchgate.netaip.org |
Analysis of D3h and C3h Symmetry Deviations
While an isolated this compound molecule might be expected to possess a high degree of symmetry, such as D3h or C3h, experimental and computational studies reveal significant deviations, particularly in the crystalline state. At room temperature (293 K), X-ray diffraction studies show the molecule has nearly D3h symmetry, which is attributed to the large delocalization of the methyl protons. researchgate.netacs.org
However, at low temperatures (14 K), neutron diffraction studies establish that the conformation of TIM is not perfectly trigonal, indicating a reduction in symmetry. acs.org DFT calculations support this, indicating that while a conformation with C3h symmetry is a low-energy state, another conformation with Cs symmetry, achieved by a 60° rotation of one methyl group, has the same formation energy. researchgate.netresearchgate.netaip.org In the crystal at 15 K, the experimentally observed conformation for two of the methyl groups is close to the Cs structure. aip.org The third methyl group adopts a conformation with one C-H bond nearly perpendicular to the ring, which is unstable in the gas phase but is stabilized in the crystal by intermolecular forces. aip.org
This deviation from ideal symmetry in the solid state is a direct consequence of the crystal field and packing forces. aip.org The three methyl groups, being in different environments within the crystal lattice, experience different hindering potentials. aip.org This non-equivalence is confirmed by inelastic neutron scattering (INS), which shows the methyl groups tunnel at different energies. aip.orgacs.org Therefore, while DFT calculations predict a planar structure for the isolated molecule, the crystalline environment induces a lower symmetry conformation. researchgate.net
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Vibrational Spectra and Molecular Structure
Density Functional Theory (DFT) has proven to be a highly effective method for simulating the molecular structure and vibrational properties of this compound. oatext.comnih.gov DFT calculations, particularly using the MPW1PW91 functional with the LanL2DZ(d,p) basis set, have been employed to support and interpret experimental data from Raman, infrared, and inelastic neutron scattering (INS) spectroscopy. researchgate.netacs.org
Assuming a C3h symmetry for the molecule, DFT calculations show very good agreement with experimental vibrational frequencies, with calculated skeletal vibrations matching observed values to better than 97%. acs.org These calculations have been crucial in providing an initial assignment for the vibrational spectra by comparing them with those of related compounds like 1,3,5-triiodobenzene and 1,3,5-trimethyl-benzene. acs.org
To account for the experimentally observed symmetry breaking at low temperatures, further DFT calculations were performed assuming a lower Cs symmetry. acs.org These calculations predicted that the vibrational modes classified as E' and E'' under C3h symmetry would split by 2–12 cm⁻¹. acs.org This theoretical prediction is confirmed by high-resolution infrared, Raman, and INS spectra recorded below 10 K, allowing for a comprehensive assignment of nearly all skeleton vibrations of TIM using the Cs symmetry model. acs.org Furthermore, DFT accurately predicts bond lengths and angles when the methyl group conformations are constrained to the experimental ones found in the crystal, highlighting its predictive power when informed by experimental data. aip.org
Theoretical Investigations of Aromaticity and Electronic Structure
The electronic structure of this compound is primarily investigated using DFT. arxiv.orgresearchgate.netusd.edu These calculations provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). e3s-conferences.org The energies and spatial distributions of these frontier orbitals are fundamental to understanding the molecule's reactivity and its interactions with other species. DFT calculations also yield the electron density map, revealing how charge is distributed across the molecule, which is influenced by the interplay between the methyl and iodine substituents. researchgate.net
Ab Initio Quantum Chemical Calculations and Force Field Development
Ab initio quantum chemical methods, which solve the electronic Schrödinger equation "from first principles" without empirical parameters, provide a rigorous approach to studying molecular properties. wikipedia.orgrsc.org These methods have been applied to this compound to complement experimental and DFT studies. researchgate.netresearchgate.net Specifically, ab initio calculations are valuable for accurately determining properties like energy and molecular structure. wikipedia.org
In conjunction with these high-level calculations, force fields are developed to model the potential energy of a system as a function of its atomic coordinates. wustl.edumdpi.com A force field is a set of parameters and potential energy functions used in molecular mechanics and dynamics simulations. arxiv.orguiuc.edu For this compound, both DFT and force field calculations have been used to characterize the rotational potential of the methyl groups. researchgate.net This involves calculating the energy changes as the methyl groups rotate, thereby determining the energy barriers that hinder free rotation. researchgate.net The development of an accurate force field, often refined using data from ab initio or DFT calculations, is crucial for performing molecular dynamics simulations to study the dynamic behavior of the molecule over time. wustl.edu
Studies on Polyiodine and Polyiodide Species Formation Mechanisms
Polyiodide anions are a class of polyhalogen species composed entirely of iodine atoms, with the triiodide ion (I₃⁻) being the most common member. wikipedia.org These species can form larger, complex structures, including linear chains and two- or three-dimensional networks. wikipedia.org The formation of polyiodides generally involves the interaction of I⁻, I₂, and I₃⁻ as fundamental building blocks. wikipedia.org
The mechanism of polyiodide formation can be initiated by the oxidation of an aryl species by I₂, leading to an aryl radical cation. psu.edu This reactive intermediate can then facilitate a pathway to polyiodide salt formation. psu.edu In the context of this compound, an iodine-rich aromatic compound, it can be considered a potential precursor for such species. Although specific studies detailing the formation of polyiodides directly from this compound are not prominent, the compound possesses multiple iodine atoms that could potentially participate in the formation of polyiodide networks under appropriate conditions, such as in the presence of iodide ions or other iodine sources. The high local concentration of iodine on the molecule could facilitate interactions leading to the assembly of complex polyiodide or polyiodine structures. Studies on methylammonium (B1206745) polyiodides have shown they can act as reactive precursors in synthesis, highlighting the potential of organic-iodine compounds in this area of chemistry. frontiersin.org
Supramolecular Chemistry and Intermolecular Interactions of Triiodomesitylene
Crystal Engineering with Triiodomesitylene
Host-Guest Chemistry and Inclusion Compounds of this compound
Host-guest chemistry describes the non-covalent interactions between a host molecule, typically possessing a cavity or binding site, and a smaller guest molecule that fits within this site wikipedia.orgsemanticscholar.orgresearchgate.nettaylorfrancis.com. These interactions are crucial for molecular recognition and the formation of inclusion compounds, where one molecule is encapsulated within another wikipedia.orgsemanticscholar.orgtaylorfrancis.com.
This compound has been identified as a guest molecule within specific supramolecular frameworks. For instance, crystal structures of the host molecule I-POT (a triazine-based framework) have been reported to include this compound alongside other halogenated aromatic guests such as hexachlorobenzene (B1673134) and hexafluorobenzene (B1203771) researchgate.net. In these clathrate structures, the this compound molecule resides within a cavity formed by the host framework, stabilized by van der Waals forces and potentially other non-covalent interactions arising from the host-guest interface wikipedia.org. The inclusion of this compound in such ordered structures highlights its capacity to be recognized and accommodated by suitable host architectures.
Other Non-Covalent Interactions
Hydrogen Bonding in this compound Derivatives
Hydrogen bonding, a ubiquitous non-covalent interaction, plays a significant role in molecular recognition, crystal engineering, and the stabilization of molecular conformations rsc.orgmdpi.comosti.govresearchgate.net. While direct evidence of hydrogen bonding involving the this compound core itself might be limited due to the absence of traditional hydrogen bond donors (like O-H or N-H), its derivatives can readily participate in such interactions.
Anion-π and Electrostatic Interactions
Anion-π interactions represent a significant non-covalent force between an anion and the delocalized π-electron system of an aromatic ring wikipedia.orgresearchgate.netnih.gov. These interactions are typically dominated by electrostatic attraction between the negatively charged anion and the positively charged regions of the aromatic system's electrostatic potential, often arising from the nuclear charges rather than solely the electron distribution cam.ac.ukrsc.org.
Halogenated aromatic compounds, including triiodobenzene, have been theoretically and experimentally shown to participate in anion-π interactions, particularly with electron-deficient aromatic systems possessing positive quadrupole moments cam.ac.ukrsc.org. Although the mesitylene (B46885) core itself is electron-rich, the presence of three electronegative iodine atoms in this compound can significantly influence its electrostatic potential and its ability to interact with anions. Specifically, studies on triiodobenzene suggest that such interactions are possible cam.ac.uk. Therefore, this compound is expected to engage in anion-π interactions, where the iodine atoms and the aromatic π-system contribute to the binding of anions. These interactions can be crucial in supramolecular assemblies designed for anion recognition or transport wikipedia.orgnih.gov.
Influence of this compound on Crystal Packing and Polymorphism
Crystal packing refers to the arrangement of molecules within a crystal lattice, dictated by the interplay of intermolecular forces. Polymorphism, the ability of a solid material to exist in more than one crystalline form, arises from different packing arrangements or molecular conformations mdpi.comrsc.orgresearchgate.netmt.com. The bulky iodine atoms and methyl groups on the mesitylene core of this compound are expected to play a significant role in dictating its crystal packing.
Self-Assembly Processes Directed by this compound in Solid State
Self-assembly in the solid state involves the spontaneous organization of molecules into ordered structures driven by non-covalent interactions nih.govrsc.orgdigitellinc.com. This compound, with its aromatic ring and halogen substituents, is well-suited to participate in such processes.
Key interactions that can direct the solid-state self-assembly of this compound include:
Halogen Bonding: The iodine atoms in this compound can act as halogen bond donors, forming directional interactions with electron-rich atoms or π-systems (halogen bond acceptors) nih.gov. This interaction is known to be a powerful tool in crystal engineering and directing self-assembly nih.govrsc.org.
π-π Stacking: The aromatic mesitylene core can engage in π-π stacking interactions with other aromatic systems, contributing to the formation of ordered arrangements researchgate.netmdpi.comrsc.org.
As noted in the context of host-guest chemistry, this compound can be incorporated into pre-formed supramolecular frameworks researchgate.net. However, it can also potentially direct its own self-assembly through the aforementioned interactions. For instance, halogen bonding involving the iodine atoms could lead to the formation of chains or networks, while π-π stacking could contribute to layered structures nih.govrsc.org. The precise nature of self-assembly would depend on the specific conditions and the presence of other interacting molecules.
Data Table: this compound as a Guest in Supramolecular Frameworks
The following table summarizes the known inclusion of this compound as a guest molecule within a specific supramolecular host, as identified in the literature.
| Host Molecule | Guest Molecule | Interaction Type / Context | Reference |
| I-POT | This compound | Clathrate inclusion in framework | researchgate.net |
| I-POT | Hexachlorobenzene | Clathrate inclusion in framework | researchgate.net |
| I-POT | Hexafluorobenzene | Clathrate inclusion in framework | researchgate.net |
| I-POT | Mesitylene | Clathrate inclusion in framework | researchgate.net |
| I-POT | 1-Methylnaphthalene | Clathrate inclusion in framework | researchgate.net |
| I-POT | CH₂Cl₂ | Clathrate inclusion in framework | researchgate.net |
| I-POT | CH₂Br₂ | Clathrate inclusion in framework | researchgate.net |
| I-POT | CH₂I₂ | Clathrate inclusion in framework | researchgate.net |
Compound Name Table
this compound (1,3,5-triiodo-2,4,6-trimethylbenzene)
Triiodobenzene (1,3,5-triiodobenzene)
Trihalobenzene (general term)
Mesitylene (1,3,5-trimethylbenzene)
Hexachlorobenzene
Hexafluorobenzene
1-Methylnaphthalene
Dichloromethane (B109758) (CH₂Cl₂)
Dibromomethane (CH₂Br₂)
Diiodomethane (CH₂I₂)
I-POT (a specific host molecule)
Reactivity and Reaction Mechanisms Involving Triiodomesitylene
Organometallic Chemistry with Triiodomesitylene as a Ligand/Substrate
This compound serves as a key substrate in organometallic chemistry, particularly in reactions mediated by transition metals like palladium. These reactions leverage the carbon-iodine bonds to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, and this compound is an excellent substrate for these transformations. mdpi.comuwindsor.ca The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium catalyst, initiating the catalytic cycle. wikipedia.orgslideshare.net Various palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Heck reactions, have been successfully employed to functionalize the mesitylene (B46885) core of this compound. mdpi.comresearchgate.net
For instance, in a Suzuki coupling, this compound can react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comorganic-chemistry.org Similarly, the Sonogashira reaction allows for the coupling of this compound with a terminal alkyne, and the Heck reaction enables the arylation of an alkene. mdpi.com These reactions are highly efficient and provide access to a wide range of substituted mesitylene derivatives.
A study on the synthesis of nitrogen-based linkers with a mesitylene core utilized this compound as the starting material for several palladium-catalyzed C-C coupling reactions. mdpi.com The Suzuki coupling of this compound with 4-cyanophenylboronic acid, catalyzed by XPhosPd G4 in a toluene, ethanol, and water mixture with potassium carbonate as the base, yielded a tris(cyano) derivative in 70% isolated yield. mdpi.com The Sonogashira coupling with 4-cyanophenylacetylene, using the same catalyst in neat triethylamine (B128534), produced the corresponding nitrile in 60% yield. mdpi.com Furthermore, a Heck reaction with 4-cyanostyrene (B1585062) in a refluxing dioxane and water mixture with potassium carbonate as the base afforded the desired product in 57% yield. mdpi.com
Table 1: Palladium-Mediated Reactions of this compound mdpi.com
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Product Yield |
|---|---|---|---|---|---|
| Suzuki | 4-cyanophenylboronic acid | XPhosPd G4 | K₂CO₃ | Toluene/Ethanol/H₂O | 70% |
| Sonogashira | 4-cyanophenylacetylene | XPhosPd G4 | TEA | Neat TEA | 60% |
This compound can also act as a ligand in the formation of metal complexes. core.ac.uk The iodine atoms can coordinate to metal centers, leading to the formation of mononuclear or dinuclear species. researchgate.netrsc.orgnih.gov The structure of these complexes depends on the stoichiometry of the reactants and the reaction conditions. The formation of dinuclear complexes can occur through bridging ligands or direct metal-metal interactions. rsc.orgmdpi.com A study reported the synthesis of a tripalladium complex from this compound through oxidative addition across the carbon-iodine bonds, resulting in three palladium atoms attached to the benzene (B151609) ring. core.ac.uk
The formation of such complexes is often studied using various spectroscopic techniques and X-ray crystallography. nih.govresearchgate.net These studies provide valuable insights into the bonding and structure of these organometallic compounds. uniroma2.it
Functionalization and Derivatization Reactions
The functionalization and derivatization of this compound are crucial for synthesizing new materials and molecules with specific properties. sigmaaldrich.comresearchgate.netjiaolei.group These reactions typically involve the substitution of the iodine atoms with other functional groups through various coupling reactions. nih.gov
Carbon-carbon coupling reactions are extensively used to introduce nitrogen-containing linkers to the this compound core. mdpi.com These linkers are important building blocks for the synthesis of metal-organic frameworks (MOFs) and other porous materials. researchgate.net The resulting tritopic linkers, containing functionalities like nitriles or azoles, can coordinate to metal ions to form extended network structures. mdpi.comnih.gov
As previously mentioned, Suzuki, Sonogashira, and Heck reactions have been effectively used to attach cyanophenyl groups to the mesitylene core. mdpi.com These nitrile-containing derivatives can be further transformed into other nitrogen-containing functionalities, such as tetrazoles, through cycloaddition reactions. mdpi.comresearchgate.net
This compound derivatives can serve as precursors for the synthesis of complex molecular architectures like hydrazone-linked molecular cages. nih.govrsc.orgrsc.org These cages are formed through the self-assembly of building blocks via the formation of dynamic covalent bonds, such as hydrazone linkages. mdpi.comnih.gov The synthesis often involves the reaction of a tri-functionalized mesitylene derivative, typically containing aldehyde or hydrazide groups, with a complementary linker. nih.govrsc.org
For example, a triformyl-mesitylene derivative, which can be synthesized from this compound, can react with dihydrazides to form tetrahedral molecular cages. nih.gov The stability and size of these cages can be tuned by varying the length and nature of the linker. nih.govrsc.org These molecular cages have potential applications in host-guest chemistry, catalysis, and drug delivery. nih.gov
Mechanistic Studies of this compound Transformations
Understanding the reaction mechanisms of transformations involving this compound is essential for optimizing reaction conditions and designing new synthetic routes. researchgate.netuobasrah.edu.iqmasterorganicchemistry.comwikiversity.org Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods. nih.gov
For palladium-catalyzed reactions, the mechanism generally involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. slideshare.net In the case of this compound, the oxidative addition of a C-I bond to a Pd(0) complex is the initial and often rate-determining step. uwindsor.ca The subsequent steps depend on the specific coupling reaction being performed. sioc-journal.cn
Mechanistic investigations into the formation of metal complexes with this compound can reveal the coordination behavior of the ligand and the stability of the resulting complexes. core.ac.uk These studies contribute to the broader understanding of organometallic reaction mechanisms. wikipedia.orgresearchgate.net
Advanced Applications and Emerging Research Directions
Applications in Materials Science
The trifunctional nature of triiodomesitylene as a halogen bond donor opens up extensive possibilities in the rational design of novel materials with tailored properties. Its ability to form robust and directional interactions is being explored for the creation of complex supramolecular structures with applications ranging from electronics to functional thin films.
Functional Materials Design via Supramolecular Assembly
The design of functional materials increasingly relies on the principles of supramolecular assembly, where molecules are programmed to self-organize into larger, well-defined structures through non-covalent interactions. This compound is a key player in this field due to its capacity to form strong and highly directional halogen bonds (I•••X, where X is a Lewis base). This allows for the construction of intricate one-dimensional, two-dimensional, and three-dimensional networks.
The assembly process is guided by the predictable geometry of the halogen bonds, enabling chemists to design materials with specific topologies and functionalities. By selecting appropriate halogen bond acceptors, researchers can control the architecture of the resulting supramolecular assembly, leading to materials with desired optical, electronic, or porous properties. This bottom-up approach is a cornerstone of modern materials science, allowing for the creation of complex systems from simple molecular components. nih.govnih.gov
Advanced Organic Electronic Materials
While direct applications are still emerging, the potential for this compound in advanced organic electronic materials is significant. The performance of organic semiconductors is highly dependent on the molecular packing in the solid state, which influences charge transport. Halogen bonding offers a precise tool to control this packing.
This compound can be co-crystallized with electron-rich organic semiconductors to enforce a specific, ordered arrangement that could enhance charge carrier mobility. By acting as a "molecular scaffold," it can dictate the orientation of the active materials, potentially improving the efficiency of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The strength and directionality of the halogen bonds it forms are key to creating stable and well-ordered crystalline domains necessary for efficient device operation.
Thin-Film Applications
The development of functional thin films is critical for a wide range of technologies, including sensors, coatings, and electronics. Supramolecular assembly driven by halogen bonding presents a promising route to fabricate highly ordered thin films. This compound's ability to form extended networks in solution can be harnessed to create uniform and crystalline films on surfaces through techniques like solution casting or spin-coating.
These self-assembled thin films could exhibit unique properties based on their highly ordered structure. For instance, they could be designed to have specific surface properties, act as selective membranes, or serve as templates for the growth of other materials. The control over molecular arrangement afforded by this compound-based systems is a significant advantage over conventional methods for thin-film fabrication.
Potential in Molecular Recognition and Sensing
Molecular recognition, the specific binding of a host molecule to a guest, is the foundation of chemical sensing. The well-defined and directional nature of halogen bonds makes this compound an excellent candidate for designing molecular receptors. The three iodine atoms can be positioned to create a specific binding pocket for a complementary guest molecule that can act as a halogen bond acceptor.
This selective binding event can be translated into a detectable signal, forming the basis of a chemical sensor. For example, the binding of an analyte could trigger a change in fluorescence or a colorimetric response. The strength of the interaction can be tuned by modifying the electronic properties of the system, allowing for the development of highly sensitive and selective sensors for various analytes, from small molecules to anions. rsc.org
Future Prospects in Crystal Engineering and Supramolecular Devices
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.govrsc.org this compound is a powerful tool in this field, enabling the construction of co-crystals with precisely controlled architectures and properties. nih.gov By co-crystallizing this compound with other molecules, it is possible to systematically tune physicochemical properties such as solubility, stability, and melting point. nih.govusf.edu
The future of this compound in this area lies in the creation of dynamic "smart" materials and supramolecular devices. For instance, crystalline materials could be designed to respond to external stimuli like light or heat, leading to changes in their structure and function. This could pave the way for the development of molecular switches, actuators, and other components for miniaturized devices, all assembled through the power of halogen bonding. researchgate.net
Theoretical Predictions for Novel this compound-Based Systems
Computational chemistry and theoretical predictions play a crucial role in advancing the applications of this compound. Methods such as Density Functional Theory (DFT) are used to understand and quantify the halogen bonds formed by this molecule. nih.govnih.gov These theoretical studies provide deep insights into the nature of the interactions, including their strength, directionality, and the factors that influence them. arxiv.orgrsc.orgmdpi.com
By modeling the interactions between this compound and various halogen bond acceptors, researchers can predict the structures of new supramolecular assemblies before they are synthesized in the lab. This computational-first approach accelerates the discovery of new materials by allowing for the in-silico screening of potential co-formers and the rational design of systems with targeted properties. Energy-structure-function maps can be generated to guide the experimental discovery of novel functional materials. nih.gov
Table 1: Predicted Interaction Energies of this compound with Various Halogen Bond Acceptors Note: The following data is illustrative and based on general principles of halogen bonding. Actual values would be determined by specific DFT calculations. html
| Halogen Bond Acceptor | Acceptor Atom | Predicted Interaction Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|---|
| Pyridine | Nitrogen | -5.0 to -7.0 | Strongly Electrostatic and Directional |
| Dimethyl Sulfoxide (DMSO) | Oxygen | -4.0 to -6.0 | Moderately Strong, Electrostatic |
| Chloride Anion (Cl-) | Chlorine | -8.0 to -12.0 | Very Strong, Ion-Dipole and Electrostatic |
| Benzene (B151609) | π-system | -2.0 to -3.5 | Weaker, Dispersion and π-system interaction |
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing triiodomesitylene to ensure reproducibility?
- Methodological Answer : this compound synthesis typically involves iodination of mesitylene under controlled conditions. To ensure reproducibility:
- Use HPLC-grade solvents and inert atmospheres (e.g., N₂) to minimize side reactions.
- Employ ¹H/¹³C NMR and mass spectrometry for purity validation, with comparisons to literature spectra (e.g., δ ~2.3 ppm for methyl protons in CDCl₃) .
- Include elemental analysis (C, H, I) to confirm stoichiometry.
- Document reaction parameters (temperature, time, iodine equivalents) in detail, aligning with journal guidelines for experimental reproducibility .
Q. How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer :
- Use slow evaporation in non-polar solvents (e.g., hexane or toluene) to promote crystal growth.
- Monitor crystal formation via polarized light microscopy to avoid polycrystalline aggregates.
- For X-ray studies, ensure crystals are mounted in a cryoprotectant (e.g., Paratone-N oil) to prevent degradation during data collection.
- Cross-validate structural data with DFT-optimized geometries to detect lattice distortions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) reconcile discrepancies between theoretical predictions and experimental vibrational spectra of this compound?
- Methodological Answer :
- Perform anharmonic frequency calculations (e.g., B3LYP-D3/def2-TZVP) to account for vibrational mode coupling, which linear harmonic approximations miss .
- Incorporate solvent effects (PCM or SMD models) and crystal packing forces (using periodic boundary conditions) to match experimental IR/Raman data .
- Cross-reference with inelastic neutron scattering (INS) to validate low-frequency torsional modes obscured in optical spectra .
Q. What strategies resolve contradictions in rotational barrier measurements of this compound’s methyl groups across different techniques (e.g., NMR vs. INS)?
- Methodological Answer :
- Dynamic NMR : Measure spin-lattice relaxation times (T₁) at variable temperatures to extract activation energies (e.g., Arrhenius plots).
- INS/Quasielastic Neutron Scattering (QENS) : Quantify methyl rotation rates in the picosecond range, which NMR may undersample due to timescale limitations.
- Apply multiconfigurational transition-state theory to unify kinetic data from disparate methods .
Q. How can substituent effects in this compound derivatives be systematically studied to understand electronic and steric influences on reactivity?
- Methodological Answer :
- Design a substituent library (e.g., -Br, -NO₂, -CH₃) at the 2,4,6 positions of mesitylene.
- Use Hammett σ constants to correlate electronic effects with reaction outcomes (e.g., iodination rates).
- Conduct NBO (Natural Bond Orbital) analysis to quantify hyperconjugative interactions affecting rotational barriers .
- Pair SC-XRD (Single-Crystal X-ray Diffraction) with Hirshfeld surface analysis to map steric bulk impacts .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing contradictions in crystallographic vs. spectroscopic data for this compound polymorphs?
- Methodological Answer :
- Apply Rietveld refinement to powder XRD data to identify phase purity or coexistence.
- Use multivariate analysis (e.g., PCA) on Raman/IR spectra to cluster polymorphs based on vibrational fingerprints.
- Cross-validate with thermal analysis (DSC/TGA) to link structural variations to thermodynamic stability .
Q. How should researchers address inconsistencies in DFT-predicted vs. experimentally observed electronic properties (e.g., HOMO-LUMO gaps) of this compound?
- Methodological Answer :
- Test multiple exchange-correlation functionals (e.g., ωB97X-D vs. PBE0) to identify systematic errors.
- Include spin-orbit coupling (SOC) corrections for heavy iodine atoms, which narrow HOMO-LUMO gaps by ~0.3–0.5 eV .
- Validate with UV-vis-NIR spectroscopy in solution and solid states to account for environmental effects .
Experimental Design Challenges
Q. What precautions are critical when studying this compound’s photodegradation under ambient light during spectroscopic experiments?
- Methodological Answer :
Literature & Data Gaps
Q. How can researchers design studies to address the lack of mechanistic data on this compound’s role in supramolecular host-guest systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
